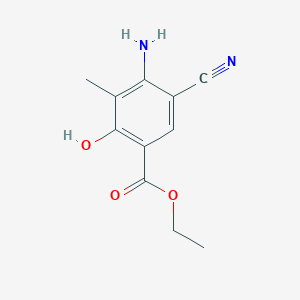

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREVECVPDJASFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379340 | |

| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72817-85-7 | |

| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This document outlines a known synthetic pathway, including a comprehensive experimental protocol, quantitative data, and a proposed reaction mechanism.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the starting materials and the final product is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Ethyl propionylacetate | 4949-44-4 | C₇H₁₂O₃ | 144.17 | Colorless liquid | -39 | 83-84 @ 12 mmHg |

| Ethoxymethylene malononitrile | 123-06-8 | C₆H₆N₂O | 122.12 | Off-white to pale yellow solid | 64-66 | 160 @ 12 mmHg |

| This compound | 72817-85-7 | C₁₁H₁₂N₂O₃ | 220.22 | Solid | 140-142 | 433.9 ± 45.0 @ 760 mmHg (Predicted) [1] |

Synthesis Pathway

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a strong base, sodium ethoxide. This reaction is a variation of the Guareschi-Thorpe condensation.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of the α-carbon of ethyl propionylacetate by sodium ethoxide to form a nucleophilic enolate. This is followed by a Michael addition of the enolate to the electron-deficient double bond of ethoxymethylene malononitrile. Subsequent intramolecular cyclization via nucleophilic attack of the enamine on the ester carbonyl group, followed by elimination of ethanol and tautomerization, yields the final aromatic product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the reported synthesis of this compound.[2]

Materials:

-

Ethyl propionylacetate (25 g, 0.17 mol)

-

Ethoxymethylene malononitrile (21 g, 0.17 mol)

-

Sodium metal (7.9 g, 0.35 mol)

-

Anhydrous ethanol (1.3 L)

-

1.5 N Hydrochloric acid (HCl) solution

-

Petroleum ether

-

Ethyl acetate

-

Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, slowly add sodium metal (7.9 g) to anhydrous ethanol (1.3 L) at 0 °C. Stir the mixture until all the sodium has reacted to form a fresh solution of sodium ethoxide.

-

Reaction Initiation: Cool the sodium ethoxide solution to 0 °C. Slowly add ethyl propionylacetate (25 g) to the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Addition of Second Reactant: To the above mixture, add ethoxymethylene malononitrile (21 g) at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture to a pH of 7 with a 1.5 N HCl solution.

-

Concentrate the neutralized mixture under reduced pressure.

-

Dilute the concentrated residue with 100 mL of water.

-

Collect the resulting solid product by filtration.

-

-

Purification:

-

Wash the solid product with water.

-

Dry the solid under vacuum at 50 °C to obtain the crude product (27 g).

-

Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate.

-

Dry the purified product to obtain the final pure this compound (22.5 g).

-

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis.

| Reactant/Product | Amount (g) | Molar Amount (mol) | Yield (%) |

| Ethyl propionylacetate | 25 | 0.17 | - |

| Ethoxymethylene malononitrile | 21 | 0.17 | - |

| Sodium | 7.9 | 0.35 | - |

| This compound (Crude) | 27 | - | - |

| This compound (Pure) | 22.5 | - | 59 |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS 72817-85-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, with the CAS number 72817-85-7, is a substituted aromatic compound belonging to the class of ethyl benzoates. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthesis route, and a discussion of its potential biological activities based on the analysis of structurally related molecules. Due to the limited publicly available data on this specific molecule, this document also presents hypothetical experimental protocols and potential mechanisms of action to guide future research and drug discovery efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 72817-85-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |

| Molecular Weight | 220.23 g/mol | [1] |

| Melting Point | 140-142 °C | [1] |

| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C, protect from light | |

| InChI Key | AREVECVPDJASFB-UHFFFAOYSA-N |

Synthesis

Caption: Plausible synthesis workflow for the target compound.

Potential Biological Activities and Drug Development Applications

While no specific biological activities have been documented for this compound, the broader class of substituted ethyl benzoates has shown promise in several therapeutic areas. Structurally similar compounds have been investigated for their potential as:

-

Antitumor Agents: Some benzoin derivatives containing a benzoate moiety have demonstrated antiproliferative activity against human colon and breast cancer cell lines. The proposed mechanism of action involves the inhibition of key signaling proteins like PI3Kα and estrogen receptor alpha (ERα).[3]

-

Antimicrobial Agents: Certain 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have shown in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as Gram-positive bacteria.[4]

-

Local Anesthetics: Novel benzoate compounds have been designed and synthesized, exhibiting promising local anesthetic effects with low toxicity.[5]

Given these precedents, this compound warrants investigation for similar biological activities. Its unique substitution pattern, including amino, cyano, hydroxyl, and methyl groups, may confer novel pharmacological properties.

Hypothetical Experimental Protocols

To explore the potential of this compound as a therapeutic agent, a series of in vitro and in vivo experiments would be necessary. Below is a proposed experimental workflow for assessing its anticancer potential.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: A stock solution of this compound will be prepared in DMSO. Serial dilutions will be made to achieve a range of final concentrations for testing.

-

Cell Viability Assay (MTT Assay):

-

Cells will be seeded in 96-well plates and allowed to adhere overnight.

-

The cells will then be treated with varying concentrations of the test compound and a vehicle control (DMSO).

-

After a 48-72 hour incubation period, MTT reagent will be added to each well.

-

Following a further incubation, the formazan crystals will be dissolved, and the absorbance will be measured at a specific wavelength.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated to determine the potency of the compound.

Caption: Workflow for in vitro antiproliferative screening.

Potential Signaling Pathway Involvement

Based on the activity of structurally related antitumor agents, this compound could potentially exert its effects by modulating key cellular signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in various cancers.

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and motility. Inhibition of this pathway is a validated strategy in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While current data on its biological activity is scarce, its structural similarity to compounds with known antitumor, antimicrobial, and anesthetic properties suggests that it may possess valuable pharmacological activities. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research. Further studies, including comprehensive biological screening, mechanism of action elucidation, and preclinical evaluation, are warranted to fully understand the therapeutic potential of this compound.

References

- 1. 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester | 72817-85-7 [sigmaaldrich.com]

- 2. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.23 g/mol | [1] |

| Melting Point | 140-142°C | [1] |

| Boiling Point | 433.9 ± 45.0°C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 72817-85-7 |

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid is the capillary tube method.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer, mortar and pestle.

-

Procedure :

-

A small sample of the crystalline this compound is finely ground into a powder.

-

The fine powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[1][2][3][4]

-

Boiling Point Determination

Given the high boiling point, the reported value is likely a prediction and not experimentally determined under standard pressure due to the potential for decomposition. Should an experimental determination be required at reduced pressure, the following general method applies.

-

Apparatus : Distillation apparatus with a small-volume flask, heating mantle, vacuum pump, manometer, and thermometer.

-

Procedure :

-

A small quantity of the substance is placed in the distillation flask.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The sample is heated gradually until it begins to boil.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point at that specific pressure.

-

The Clausius-Clapeyron equation or a nomograph can be used to extrapolate the boiling point to atmospheric pressure, though this is less accurate than direct measurement if the compound is stable.[5][6][7][8]

-

Solubility Determination

A qualitative assessment of solubility in various solvents can be performed as follows:

-

Apparatus : Test tubes, vortex mixer (optional), and a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure :

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble. This process is repeated for a range of solvents to build a solubility profile.[9][10][11][12][13][14]

-

pKa Determination (Potentiometric Titration)

The acidity (pKa) of the phenolic hydroxyl group and the basicity of the amino group can be determined by potentiometric titration.

-

Apparatus : pH meter with a suitable electrode, burette, stirrer, and beaker.

-

Procedure :

-

A precise amount of this compound is dissolved in a suitable solvent mixture, often water with a co-solvent like methanol or acetonitrile to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic phenolic group.

-

To determine the pKa of the basic amino group, the compound is first protonated with a strong acid, and then titrated with a strong base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[15][16][17][18][19]

-

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.[20][21][22][23]

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[24][25][26][27][28][29]

-

Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the characterization of the final product.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. scribd.com [scribd.com]

- 5. phillysim.org [phillysim.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ws [chem.ws]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. asianpubs.org [asianpubs.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. books.rsc.org [books.rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 26. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the scientific details of this compound. While specific biological activities and detailed experimental applications of this particular molecule are not extensively documented in publicly available literature, this guide furnishes foundational knowledge, including its chemical characteristics and a described synthetic pathway.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₁₁H₁₂N₂O₃. Its molecular structure consists of a central benzene ring substituted with an ethyl ester, an amino group, a cyano group, a hydroxyl group, and a methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72817-85-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Melting Point | 140-142 °C | |

| Boiling Point | 433.9 °C (predicted) | |

| Physical Appearance | Solid |

Molecular Structure

The structural formula of this compound is presented below. The molecule's functionality suggests potential for various chemical reactions and interactions, making it a point of interest for synthetic and medicinal chemists.

Caption: 2D representation of the molecular structure.

Synthesis Protocol

Caption: General experimental workflow for synthesis.

Experimental Steps (General Outline):

-

Reaction Setup: A suitable reaction vessel is charged with a solvent (e.g., ethanol) and a base (e.g., sodium ethoxide).

-

Addition of Reactants: Ethyl propionylacetate is added to the reaction mixture, followed by the addition of ethoxymethylene malononitrile.

-

Reaction Conditions: The mixture is typically stirred at a specific temperature for a set duration to ensure the completion of the reaction.

-

Work-up: Upon completion, the reaction is quenched, and the crude product is isolated. This may involve neutralization, extraction with an organic solvent, and washing.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final, pure compound.

Spectroscopic Data

While specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain, commercial suppliers indicate its availability upon request. Researchers interested in this compound are encouraged to contact chemical suppliers for detailed analytical data.

Biological Activity and Potential Applications

Currently, there is a lack of published research detailing the specific biological activities or mechanism of action of this compound. However, the structural motifs present in the molecule are found in various pharmacologically active compounds. For instance, substituted benzoates are known to exhibit a range of biological effects, including antimicrobial and local anesthetic properties.[2][3] Furthermore, aminobenzoic acid derivatives have been investigated for their potential as antimicrobial and cytotoxic agents.[4][5][6]

The presence of multiple functional groups offers opportunities for further chemical modification to explore structure-activity relationships (SAR). The core scaffold could serve as a starting point for the design and synthesis of novel compounds with potential therapeutic applications.

Future Directions

The lack of comprehensive biological data on this compound presents an opportunity for future research. Key areas for investigation could include:

-

Biological Screening: Evaluating the compound against a panel of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer, microbial) to identify potential therapeutic areas.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial.

-

Analogue Synthesis and SAR Studies: Synthesizing a library of related compounds by modifying the substituents on the benzene ring to explore the structure-activity relationship and optimize for potency and selectivity.

Conclusion

This compound is a chemical compound with a well-defined structure and a known synthetic route. While its specific biological profile remains to be elucidated, its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. This guide provides the foundational chemical information necessary for researchers to embark on further investigation of this and related molecules.

Data Presentation Summary

Table 2: Key Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 72817-85-7 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| InChI | InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 |

| InChIKey | AREVECVPDJASFB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1c(O)c(C)c(N)c(C#N)c1 |

References

- 1. This compound,(CAS# 72817-85-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Characterization of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a combination of known physical properties and predicted spectroscopic data derived from structurally analogous compounds. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided to facilitate further research and verification.

Compound Overview

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including an amino group, a cyano group, a hydroxyl group, and a methyl group on a benzoate scaffold, suggest a range of chemical properties and potential for further functionalization.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Sinfoo Biotech |

| Molecular Weight | 220.22 g/mol | Sinfoo Biotech |

| CAS Number | 72817-85-7 | Sinfoo Biotech |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | Ar-OH |

| ~7.8 | Singlet | 1H | Ar-H |

| ~6.5 | Broad Singlet | 2H | -NH₂ |

| 4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| 1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~155 | C-OH |

| ~150 | C-NH₂ |

| ~135 | C-CN |

| ~125 | Aromatic C-H |

| ~118 | C-CH₃ |

| ~115 | Cyano (C≡N) |

| ~100 | Aromatic C |

| ~60 | -OCH₂CH₃ |

| ~20 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted IR Spectroscopic Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H and N-H stretching |

| ~2220 | Medium | C≡N stretching |

| ~1700 | Strong | C=O stretching (Ester) |

| 1620 - 1580 | Medium | N-H bending and C=C aromatic stretching |

| 1500 - 1400 | Medium | C=C aromatic stretching |

| 1300 - 1000 | Strong | C-O stretching |

| Below 900 | Medium-Weak | Aromatic C-H bending |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 220 | High | [M]⁺ (Molecular Ion) |

| 192 | Medium | [M - C₂H₄]⁺ |

| 175 | Medium | [M - OCH₂CH₃]⁺ |

| 147 | High | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy Protocol:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Spectroscopy Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectroscopy Protocol:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum to display in terms of transmittance or absorbance.

-

3.3. Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

For a direct insertion probe, apply a small amount of the solid sample to the probe tip and insert it into the ion source.

-

Heat the probe to volatilize the sample.

-

Ionize the gaseous molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).

-

The detector will record the abundance of ions at each m/z value.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and drug discovery. Its multifaceted structure, featuring amino, cyano, hydroxyl, and methyl groups on a benzoate scaffold, presents a unique template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, though currently unelucidated, biological significance based on structurally related compounds.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[1] It is also known by synonyms such as 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |

| Molecular Weight | 220.23 g/mol | [2] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 216.2 ± 28.7 °C | [2] |

| Physical Form | Solid | [2] |

| Purity | 97% | [2] |

| Storage Temperature | 4°C, protect from light | [2] |

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[1]

Reaction Scheme:

A plausible synthetic route is illustrated below. The synthesis involves the reaction of ethyl propionylacetate and ethoxymethylene malononitrile in the presence of a sodium ethoxide base.

Caption: Synthetic pathway for this compound.

Detailed Procedure: [1]

-

A solution of sodium ethoxide is freshly prepared by reacting sodium metal with absolute ethanol at 0 °C.

-

Ethyl propionylacetate is slowly added to the sodium ethoxide solution at 0 °C, and the mixture is stirred for 1 hour at room temperature.

-

Ethoxymethylene malononitrile is then added to the reaction mixture at room temperature.

-

The reaction mixture is heated to 80 °C and refluxed for 2 hours.

-

Upon completion, the mixture is cooled to room temperature and neutralized to a pH of 7 with 1.5N HCl solution.

-

The solution is concentrated under vacuum.

-

The resulting residue is diluted with water, and the solid product is collected by filtration.

-

The solid is washed with water and dried under vacuum at 50 °C to yield the crude product.

-

Further purification is achieved by washing with petroleum ether containing 5% ethyl acetate to afford the pure title compound.

Biological Activity and Potential Applications

As of the date of this guide, there is no specific published data on the biological activity, signaling pathways, or mechanism of action for this compound. However, the structural motifs present in the molecule, namely the substituted 4-aminobenzonitrile core, are found in compounds with a range of biological activities.

Derivatives of 4-aminoquinolines, which share some structural similarities, have been investigated for their antiplasmodial activity.[3][4] Furthermore, substituted benzamides have been explored as potential gastroprokinetic agents.[5] The presence of the cyano and amino groups on the aromatic ring also suggests potential for these compounds to act as intermediates in the synthesis of heterocyclic compounds with diverse pharmacological properties.

Given the interest in substituted benzoates for various therapeutic areas, it is plausible that this compound could be a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies. The following diagram illustrates a hypothetical workflow for the preliminary screening of this compound.

Caption: Hypothetical workflow for biological screening.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While its specific pharmacological profile remains to be determined, its structural relationship to other bioactive molecules makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and scientists to explore the therapeutic potential of this and related compounds. Future studies should focus on a broad biological screening to identify its mechanism of action and potential therapeutic applications.

References

- 1. Benzoic acid, 4-aMino-5-cyano-2-hydroxy-3-Methyl-, ethyl ester | 72817-85-7 [chemicalbook.com]

- 2. 4-Amino-5-cyano-2-hydroxy-3-methyl-benzoic acid ethyl ester | 72817-85-7 [sigmaaldrich.cn]

- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles as potential gastroprokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate in Heterocyclic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that make it a valuable starting material for the synthesis of diverse heterocyclic scaffolds. The presence of an ortho-amino-cyano moiety, along with hydroxyl and ester functionalities, opens up numerous possibilities for constructing fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the preparation of functionalized aromatic ethers and its potential as a precursor for the synthesis of complex fused heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.

Synthetic Applications

The primary reactivity of this compound centers around the nucleophilicity of the amino and hydroxyl groups, and the electrophilicity of the cyano and ester groups, which can be exploited in various cyclization and functionalization reactions.

O-Alkylation: Synthesis of Ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate

A straightforward application of this compound is the alkylation of the hydroxyl group. This transformation is useful for modifying the electronic properties of the molecule and for protecting the hydroxyl group in subsequent reactions. A common example is the methylation to form ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate.

Experimental Protocol:

A detailed experimental procedure for the O-methylation of this compound is provided below.

Table 1: Quantitative Data for the Synthesis of Ethyl 4-amino-5-cyano-2-methoxy-3-methylbenzoate

| Reactant 1 | Reactant 2 | Reagent 1 | Reagent 2 | Solvent | Reaction Time | Temperature | Yield |

| This compound | Dimethyl sulfate | Potassium carbonate | 2-Propanone | 2-Propanone | 3 hours | Reflux | 79.5% |

Methodology:

To a stirred solution of 4.1 parts of this compound in 40 parts of 2-propanone, 2.52 parts of dimethyl sulfate and 4.1 parts of potassium carbonate are added successively. The reaction mixture is then stirred and refluxed for 3 hours. Following the reaction, the mixture is filtered while hot, and the filter cake is washed with 2-propanone. The filtrate is subsequently evaporated, and the resulting solid residue is crystallized from 24 parts of 2-propanol to yield the final product.

Proposed Synthesis of Fused Heterocycles: A Gateway to Pyrimido[4,5-b]quinolines

The ortho-amino-cyano functionality present in this compound is a classic precursor for the construction of fused pyrimidine rings. While direct literature evidence for this specific starting material is limited, established synthetic methodologies for analogous o-aminonitriles strongly support its utility in forming pyrimido[4,5-b]quinoline derivatives. These compounds are of significant interest due to their diverse biological activities.[1]

One of the most common methods for constructing the pyrimidine ring in such systems is through condensation with formamide or urea. This proposed synthesis illustrates a mechanistically sound pathway to a novel pyrimido[4,5-b]quinoline derivative.

Proposed Experimental Protocol:

This hypothetical protocol is based on well-established procedures for the synthesis of pyrimido[4,5-b]quinolines from related o-aminonitriles.

Table 2: Proposed Quantitative Data for the Synthesis of a Pyrimido[4,5-b]quinoline Derivative

| Reactant 1 | Reagent 1 | Solvent | Reaction Time | Temperature | Proposed Product |

| This compound | Formamide | N/A | 4-6 hours | 180-200 °C | Ethyl 4-amino-5-hydroxy-6-methyl-pyrimido[4,5-b]quinoline-2-carboxylate |

Methodology:

A mixture of this compound and an excess of formamide would be heated at 180-200 °C for 4-6 hours. The progress of the reaction would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled to room temperature, and the precipitated solid would be collected by filtration. The crude product could then be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide to afford the desired pyrimido[4,5-b]quinoline derivative.

References

Technical Guide: Physicochemical Properties of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its handling, formulation, and potential biological applications. This guide provides a summary of the currently available information on this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | Sinfoo Biotech[1] |

| Molecular Weight | 220.22 g/mol | Sinfoo Biotech[1] |

| CAS Number | 72817-85-7 | Sinfoo Biotech[1] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

Solubility Information

Exhaustive searches of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common solvents. However, some qualitative information can be inferred from a documented synthesis procedure[3]:

-

Soluble in: Dichloromethane, Ethanol (in the context of a reaction medium).

-

Sparingly soluble/Insoluble in: A mixture of petroleum ether and 5% ethyl acetate (used as a wash solvent for purification, suggesting low solubility).

The lack of precise solubility data highlights a knowledge gap for this compound. For researchers requiring this information for applications such as formulation development or biological assays, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

References

In-Depth Technical Guide to the Safety and Hazards of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS No: 72817-85-7). The information presented is collated from available safety data sheets and chemical databases. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with the handling and use of this substance, and to provide guidance on appropriate safety measures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 72817-85-7 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.22 g/mol |

| Physical Form | Solid |

| Melting Point | 140-142°C |

| Boiling Point | 433.9 ± 45.0°C at 760 mmHg |

| Flash Point | 216.2 ± 28.7°C |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS hazard classifications and corresponding statements.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Measures and First Aid

A comprehensive list of precautionary statements has been assigned to this compound. These are critical for ensuring safe handling and for responding to accidental exposure.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for the hazards associated with this compound.

4.1. Acute Oral Toxicity (representative of OECD Guideline 420)

-

Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Methodology: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The dose at which 50% of the test animals are expected to die (LD50) is determined. For a Category 4 classification (H302: Harmful if swallowed), the LD50 is typically in the range of 300 to 2000 mg/kg body weight.

4.2. Acute Dermal Irritation (representative of OECD Guideline 404)

-

Principle: This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.

-

Methodology: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin on a test animal (typically a rabbit) and covered with a gauze patch for a specified period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored. A Category 2 classification (H315: Causes skin irritation) is assigned if the substance produces significant irritation.

4.3. Acute Eye Irritation (representative of OECD Guideline 405)

-

Principle: This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.

-

Methodology: A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours). The severity of any lesions is scored. A Category 2A classification (H319: Causes serious eye irritation) is given to substances that produce significant, but reversible, eye irritation within 21 days of observation.

Logical Workflow for Chemical Hazard Assessment

The process of classifying a chemical's hazards follows a structured workflow, from initial information gathering to the final assignment of GHS classifications and the communication of these hazards.

Signaling Pathways and Biological Interactions

There is currently no publicly available information detailing specific interactions of this compound with biological signaling pathways. As a substituted aromatic amine and cyano-containing compound, it is plausible that it could interact with various biological targets, but this has not been experimentally verified in the available literature. Researchers should handle this compound with the caution appropriate for a substance with unknown biological effects beyond the classified hazards.

Conclusion

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All personnel handling this compound should be familiar with its hazards and adhere to the prescribed precautionary measures. The use of appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection in case of dust formation, is mandatory. All work should be conducted in a well-ventilated area. In the absence of detailed toxicological and biological interaction data, a cautious approach to handling and use is strongly advised.

Unveiling Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, a substituted aminobenzoate derivative. Due to the limited publicly available information regarding the specific discovery and extensive biological applications of this compound, this document focuses on its fundamental chemical properties and a detailed synthesis protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and potential formulation in research and development settings.

| Property | Value |

| CAS Number | 72817-85-7 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Melting Point | 140-142 °C |

| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Storage Temperature | 4°C, protected from light |

Synthesis of this compound

The synthesis of this compound can be achieved through a one-pot reaction involving the condensation of ethyl propionylacetate and ethoxymethylenemalononitrile. This method provides a straightforward route to this polysubstituted aromatic compound.

Experimental Protocol

Materials:

-

Ethyl propionylacetate

-

Sodium metal

-

Absolute ethanol

-

Ethoxymethylenemalononitrile

-

1.5N Hydrochloric acid solution

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a suitable reaction vessel, freshly prepare a solution of sodium ethoxide by reacting sodium metal (7.9 g, 0.35 mol) with absolute ethanol (1.3 L) at 0 °C under an inert atmosphere.

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, slowly add ethyl propionylacetate (25 g, 0.17 mol) at 0 °C. After the addition is complete, allow the reaction mixture to stir for 1 hour at room temperature.

-

Addition of Second Reactant: Add ethoxymethylenemalononitrile (21 g, 0.17 mol) to the reaction mixture at room temperature.

-

Reflux: Heat the reaction mixture to 80 °C and maintain it at reflux for 2 hours.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture to a pH of 7 using a 1.5N HCl solution.

-

Concentrate the mixture under reduced pressure.

-

Dilute the resulting residue with 100 mL of water.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with water and dry it under vacuum at 50 °C to obtain the crude product (27 g).

-

-

Purification:

-

Further purify the crude product by washing with petroleum ether containing 5% ethyl acetate.

-

This purification step yields the final pure title compound (22.5 g, 59% yield).[1]

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Despite a thorough search of scientific literature and patent databases, no specific biological activity, mechanism of action, or involvement in signaling pathways has been reported for this compound. The context of its initial discovery and its potential applications in drug development or other scientific fields remain undocumented in publicly accessible sources.

While the broader class of aminobenzoates and 4-aminosalicylates has been investigated for various therapeutic purposes, including anti-inflammatory and antimicrobial activities, it is not possible to extrapolate these findings to this specific, highly substituted derivative without dedicated experimental evidence.

Future Directions

The well-defined structure and the available synthesis protocol for this compound make it a candidate for further investigation. Future research could focus on:

-

Biological Screening: Evaluating the compound against a panel of biological targets to identify potential therapeutic applications.

-

Medicinal Chemistry: Using it as a scaffold for the synthesis of novel derivatives with improved pharmacological properties.

-

Materials Science: Exploring its potential in the development of new materials due to its functionalized aromatic structure.

Conclusion

This compound is a readily synthesizable compound with defined physicochemical properties. However, its biological role and potential applications are yet to be discovered. This technical guide provides the foundational chemical information necessary for researchers to embark on the exploration of this compound's scientific potential. Further research is warranted to elucidate its biological activity and unlock its prospective value in drug discovery and other scientific disciplines.

References

Navigating the Uncharted Territory of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate: A Literature Review of Analogs for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a substituted 4-aminosalicylate derivative with potential for investigation in drug discovery. However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing its synthesis, biological activity, or therapeutic applications. This technical guide addresses this information gap by providing a thorough examination of structurally related compounds, offering valuable insights for researchers and drug development professionals interested in exploring the potential of this molecule. By summarizing the known synthesis methodologies, biological activities, and experimental protocols of analogous 4-aminosalicylate derivatives, this document serves as a foundational resource to inform future research directions and experimental design for this compound.

Physicochemical Properties of Analogs

While specific data for the target compound is scarce, information for structurally similar compounds is available through various chemical databases. A general understanding of the physicochemical properties can be inferred from these analogs.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | Ethyl 4-amino-5-cyano-2-hydroxybenzoate |

| CAS Number | 72817-85-7 | 72817-97-1[1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₀H₁₀N₂O₃[1] |

| Molecular Weight | 220.23 g/mol [2] | 206.20 g/mol [1] |

| Melting Point | 140-142 °C[2] | Not available |

| Boiling Point | 433.9±45.0 °C at 760 mmHg[2] | Not available |

| Flash Point | 216.2±28.7 °C[2] | Not available |

| Physical Form | Solid[2] | Not available |

| Purity | 97%[2] | Not available |

| Storage Temperature | 4°C, protect from light[2] | Not available |

Synthesis of Structurally Related Benzoates

The synthesis of substituted benzoates often involves multi-step reactions. A relevant example is the synthesis of ethyl 4-amino-3-methylbenzoate, which can provide a conceptual framework for the synthesis of the target compound.

General Synthetic Approach for a Related Benzoate

The following workflow illustrates a common synthetic route for a related aminobenzoate.

Caption: Synthetic workflow for Ethyl 4-amino-3-methylbenzoate.

Experimental Protocol for the Synthesis of Ethyl 4-amino-3-methylbenzoate

This protocol is adapted from a known procedure for a structurally similar compound and can serve as a starting point.

Part A: Ethyl 4-amino-3-(methylthiomethyl)benzoate

-

A solution of ethyl 4-aminobenzoate (0.1000 mole) in acetonitrile and dichloromethane is cooled to between -40° and -50°C.

-

A solution of tert-butyl hypochlorite (0.1000 mole) in dichloromethane is added dropwise over 15 minutes.

-

After stirring for 5 minutes, dimethyl sulfide (0.34 mole) is added, maintaining the temperature below -30°C.

-

The resulting slurry is stirred at -50° to -40°C for 4 hours.

-

Triethylamine (0.18 mole) is added, and the mixture is allowed to warm to room temperature.

-

The product is extracted with dichloromethane, washed, dried, and the solvent is removed to yield a red oil which solidifies upon cooling.

-

Recrystallization from absolute ethanol yields ethyl 4-amino-3-(methylthiomethyl)benzoate.

Part B: Ethyl 4-amino-3-methylbenzoate

-

A mixture of ethyl 4-amino-3-(methylthiomethyl)benzoate (0.05000 mole), absolute ethanol, and W-2 Raney nickel is stirred at 25°C for one hour.

-

The ethanolic solution is decanted from the catalyst.

-

The catalyst is washed with absolute ethanol and dichloromethane.

-

The combined organic solutions are concentrated, dissolved in dichloromethane, dried, and the solvent is removed to yield ethyl 4-amino-3-methylbenzoate as a white solid.

Potential Biological Activities of 4-Aminosalicylate Derivatives

Derivatives of 4-aminosalicylic acid have been investigated for a range of biological activities. While no specific activity has been reported for this compound, the activities of its analogs suggest potential areas of investigation.

Table 2: Investigated Biological Activities of 4-Aminosalicylate Analogs

| Biological Activity | Key Findings for Analogs | Potential Relevance for Target Compound |

| Anti-inflammatory | Some 4-aminosalicylate derivatives exhibit anti-inflammatory properties. | The core scaffold suggests potential for similar activity. |

| Antimicrobial | Certain derivatives have shown activity against various microbes. | The cyano and methyl substitutions could modulate antimicrobial effects. |

| Anticancer | Some substituted benzoates have been explored as anticancer agents. | The specific substitution pattern may confer cytotoxic or cytostatic properties against cancer cell lines. |

| Enzyme Inhibition | Derivatives have been shown to inhibit specific enzymes. | The molecule could be screened against various enzymatic targets relevant to disease. |

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by a 4-aminosalicylate derivative is presented below. This is a conceptual diagram and has not been experimentally validated for the target compound.

Caption: Hypothetical signaling pathway modulation.

Future Directions and Conclusion

The lack of specific data on this compound presents both a challenge and an opportunity. The information gathered on its analogs provides a solid starting point for any research program aimed at characterizing this molecule. Future work should focus on:

-

Developing and optimizing a synthetic route to produce the compound in sufficient quantities for biological testing.

-

Conducting a broad in vitro screening campaign to identify potential biological targets and activities.

-

Performing detailed mechanistic studies for any confirmed activities to elucidate its mode of action.

-

Evaluating its pharmacokinetic and toxicological properties to assess its drug-like potential.

References

Methodological & Application

Application Note: Structural Elucidation of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate using ¹H and ¹³C NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS: 72817-85-7) is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its molecular formula is C₁₁H₁₂N₂O₃, and its molecular weight is 220.22 g/mol .[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This application note provides a comprehensive guide, including detailed experimental protocols and predicted spectral data, for the ¹H and ¹³C NMR analysis of this compound.

Molecular Structure and NMR Assignment The chemical structure of this compound is shown below, with atoms numbered for clarity in NMR spectral assignments. The molecule features a pentasubstituted benzene ring, containing a single aromatic proton, alongside characteristic signals from the ethyl ester, methyl, amino, and hydroxyl functional groups.

Caption: Molecular structure with atom numbering for NMR analysis.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on standard chemical shift values and the electronic effects of the various substituents on the benzene ring. Actual experimental values may vary slightly depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH (Phenolic) | 10.0 - 11.5 | Broad Singlet | 1H |

| -NH₂ (Amino) | 5.0 - 6.5 | Broad Singlet | 2H |

| Ar-H (H-6) | 7.5 - 7.8 | Singlet | 1H |

| -OCH₂CH₃ (Ethyl) | 4.2 - 4.4 | Quartet (q) | 2H |

| Ar-CH₃ (Methyl) | 2.1 - 2.3 | Singlet | 3H |

| -OCH₂CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester, C7) | 168.0 - 172.0 |

| C-OH (C2) | 155.0 - 160.0 |

| C-NH₂ (C4) | 148.0 - 152.0 |

| C-H (C6) | 130.0 - 134.0 |

| C-COOEt (C1) | 118.0 - 122.0 |

| C-CH₃ (C3) | 115.0 - 119.0 |

| C≡N (Cyano, C11) | 114.0 - 117.0 |

| C-CN (C5) | 95.0 - 100.0 |

| -OCH₂CH₃ (C8) | 60.0 - 63.0 |

| Ar-CH₃ (C10) | 15.0 - 18.0 |

| -OCH₂CH₃ (C9) | 13.0 - 15.0 |

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended for its ability to dissolve the compound and to clearly resolve the exchangeable -OH and -NH₂ protons.

-

Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add the deuterated solvent.

-

Homogenization: Securely cap the tube and vortex for 30-60 seconds to ensure complete dissolution. If necessary, briefly sonicate the sample.

-

Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a new NMR tube.

2. NMR Spectrometer Setup and Data Acquisition The following parameters are recommended for a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: zg30 (or a standard 30° pulse sequence)

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): 16 ppm (~8000 Hz)

-

Number of Scans (NS): 16 to 64 (signal averaging to improve S/N)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~4 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (or a standard proton-decoupled pulse sequence)

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): 240 ppm (~30,000 Hz)

-

Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): ~1-2 seconds

-

3. Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transformation.

-

Correction: Perform phase and baseline corrections manually or automatically.

-

Referencing: Calibrate the ¹H spectrum using the residual DMSO solvent peak at δ 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak at δ 39.52 ppm.

-

Integration: For the ¹H spectrum, integrate all signals and normalize them relative to a known proton count (e.g., the aromatic singlet as 1H).

-

Peak Picking: Identify and label the chemical shifts for all peaks in both spectra for subsequent analysis and comparison with predicted values.

Caption: Standard experimental workflow for NMR analysis.

Conclusion This application note details a robust protocol for the NMR analysis of this compound. The provided tables of predicted ¹H and ¹³C chemical shifts serve as a reliable reference for researchers engaged in the synthesis, purification, and characterization of this compound. Following this standardized workflow will ensure the acquisition of high-quality, reproducible NMR data, facilitating confident structural elucidation and purity verification in a drug discovery or chemical research setting.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate. Due to the absence of a specific, validated protocol for this compound in the public domain, this document provides a comprehensive starting methodology based on established principles for the analysis of structurally related aromatic amines and benzoate derivatives. The described reverse-phase HPLC (RP-HPLC) method is designed to provide a robust framework for researchers to develop and validate a quantitative and qualitative analysis for this specific analyte.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. HPLC is a powerful and versatile technique widely employed for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document outlines a systematic approach to developing an HPLC protocol for this compound, leveraging common practices for similar analytes such as aromatic amines and benzoic acid derivatives.[2][3][4]

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific applications.

1. Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for the separation of aromatic compounds.[4]

-

Chemicals and Reagents:

-

This compound (analytical standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

Phosphate buffer components (if required)

-

2. Chromatographic Conditions

The following conditions are proposed for initial method development:

| Parameter | Recommended Condition |

| Stationary Phase | C18 Reverse-Phase Column (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or scan for optimal wavelength using DAD) |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

-

Sample Preparation: The sample preparation will be matrix-dependent. For a simple purity assessment of a solid sample, dissolve a known amount in the mobile phase to a concentration within the linear range of the calibration curve. For more complex matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data from a successful method validation. The values presented are hypothetical and serve as a template for reporting experimental results.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 8.5 min (dependent on final optimized method) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Workflow and Method Development Logic

The development of this HPLC method follows a logical progression from sample preparation to data analysis. The key steps are outlined in the workflow diagram below. The initial conditions are based on the general principles of reverse-phase chromatography for aromatic amines and related compounds.[2][5][6] Optimization of the mobile phase composition, gradient, and temperature may be necessary to achieve the desired resolution and peak shape.

References

- 1. njlabs.com [njlabs.com]